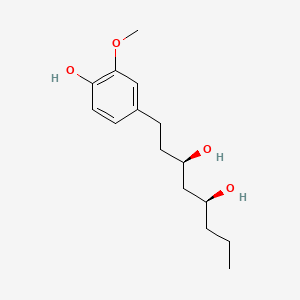![molecular formula C28H35ClN2Na2O6S B13418892 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)](/img/structure/B13418892.png)
7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxidodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis-heptanoic Acid Disodium Salt; 7,7'-[(3-Chloro-6,11-dihydro-6-methyl-5,5-dioxodibenzo[c,f][1,2]thiazepin-11-yl)imino]bis[heptanoic acid] Disodium Salt; Tianeptine Impurity E (Disodium Salt)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Heptanoic Acid Tianeptine Disodium Salt is a chemical compound with the molecular formula C28H35ClN2O6S·2Na and a molecular weight of 609.08 g/mol . It is a derivative of tianeptine, an atypical tricyclic antidepressant primarily used in the treatment of major depressive disorder . Tianeptine is known for its unique pharmacological properties, including its action on the μ-opioid receptor and modulation of glutamate receptors .
准备方法
The synthesis of N-Heptanoic Acid Tianeptine Disodium Salt involves several steps, starting with the preparation of tianeptine. The synthetic route typically includes the following steps:
Formation of the tricyclic core: The tricyclic core of tianeptine is synthesized through a series of cyclization reactions.
Introduction of the heptanoic acid side chain: The heptanoic acid side chain is introduced through a nucleophilic substitution reaction.
Formation of the disodium salt: The final step involves the neutralization of the heptanoic acid derivative with sodium hydroxide to form the disodium salt.
Industrial production methods for N-Heptanoic Acid Tianeptine Disodium Salt are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimization of reaction conditions to improve yield and purity.
化学反应分析
N-Heptanoic Acid Tianeptine Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-Heptanoic Acid Tianeptine Disodium Salt has several scientific research applications, including:
作用机制
The mechanism of action of N-Heptanoic Acid Tianeptine Disodium Salt involves its interaction with several molecular targets and pathways:
μ-Opioid Receptor: Tianeptine acts as an atypical agonist of the μ-opioid receptor, which may contribute to its antidepressant and anxiolytic effects.
Glutamate Receptors: Tianeptine modulates the activity of glutamate receptors, including AMPA and NMDA receptors, which play a role in neural plasticity and stress response.
Brain-Derived Neurotrophic Factor (BDNF): Tianeptine’s effects on BDNF release and neural plasticity are thought to contribute to its therapeutic effects.
相似化合物的比较
N-Heptanoic Acid Tianeptine Disodium Salt can be compared with other similar compounds, such as:
Tianeptine Sodium: This compound is the sodium salt form of tianeptine and shares similar pharmacological properties.
Tianeptine Sulfate: A slower-releasing formulation of tianeptine, which provides a more prolonged therapeutic effect.
Amitriptyline: A tricyclic antidepressant with a different mechanism of action, primarily inhibiting the reuptake of serotonin and norepinephrine.
N-Heptanoic Acid Tianeptine Disodium Salt is unique due to its specific chemical structure and its dual action on the μ-opioid receptor and glutamate receptors, which distinguishes it from other antidepressants .
属性
分子式 |
C28H35ClN2Na2O6S |
|---|---|
分子量 |
609.1 g/mol |
IUPAC 名称 |
disodium;7-[6-carboxylatohexyl-(3-chloro-6-methyl-5,5-dioxo-11H-benzo[c][2,1]benzothiazepin-11-yl)amino]heptanoate |
InChI |
InChI=1S/C28H37ClN2O6S.2Na/c1-30-24-13-9-8-12-22(24)28(23-17-16-21(29)20-25(23)38(30,36)37)31(18-10-4-2-6-14-26(32)33)19-11-5-3-7-15-27(34)35;;/h8-9,12-13,16-17,20,28H,2-7,10-11,14-15,18-19H2,1H3,(H,32,33)(H,34,35);;/q;2*+1/p-2 |
InChI 键 |
ZLDQAMFLXPLVBK-UHFFFAOYSA-L |
规范 SMILES |
CN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)N(CCCCCCC(=O)[O-])CCCCCCC(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,11S,12aS,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13418810.png)
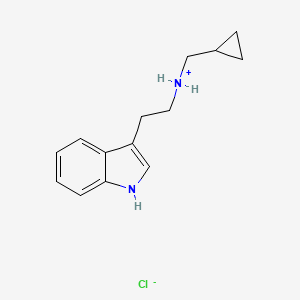
![[5-(1H-Imidazol-5-yl)cyclohex-1-en-1-yl]methanol](/img/structure/B13418826.png)
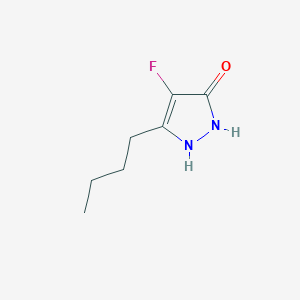
![[(2R,3S,4S)-5,5-difluorodispiro[2.0.24.13]heptan-2-yl]methanol](/img/structure/B13418830.png)
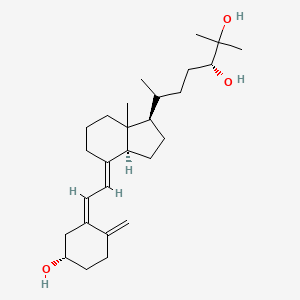
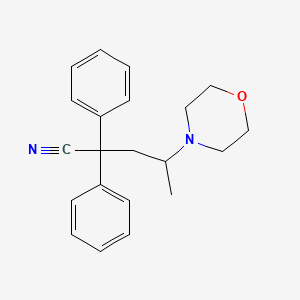
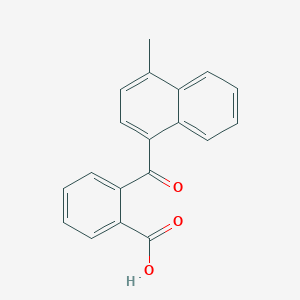
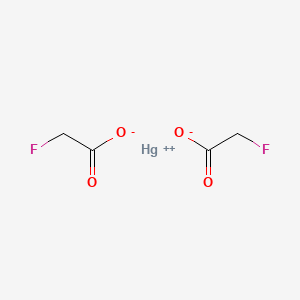
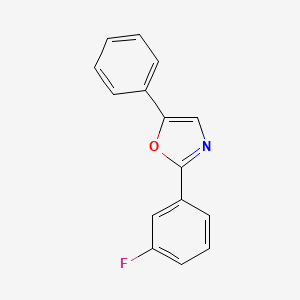
![5-(3-Bromopropyl)-5H-dibenz[b,f]azepine](/img/structure/B13418863.png)
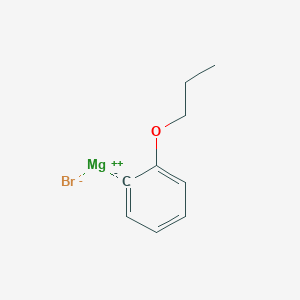
![(2RS)-4-[Bis(1-methylethyl)amino]-2-phenyl-2-(pyridin-2-yl)butanenitrile Dihydrogen Phosphate (Diisopyronitrile Dihydrogen Phosphate)](/img/structure/B13418883.png)
